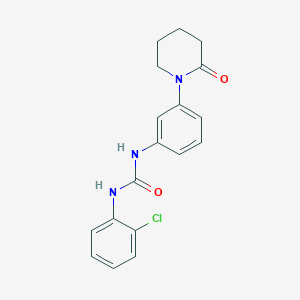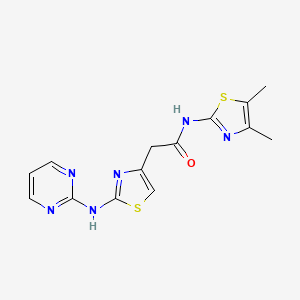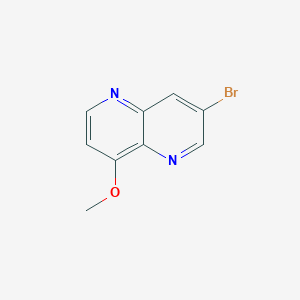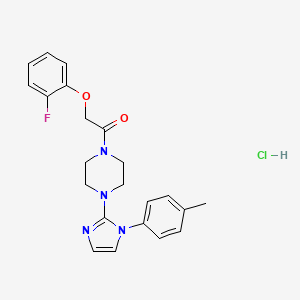![molecular formula C24H18ClFN2O3 B3014590 [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate CAS No. 318289-26-8](/img/structure/B3014590.png)
[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, "[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate," is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a pyrazole ring, a common motif in medicinal chemistry, suggests potential pharmacological properties. The fluorophenoxy and chlorobenzenecarboxylate groups may contribute to the molecule's binding affinity and selectivity towards biological targets.
Synthesis Analysis
The synthesis of related pyrazole derivatives has been reported using various methods. For instance, a one-pot synthesis approach was used to prepare a methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, which involved a reaction between phenyl hydrazine and dimethyl acetylene dicarboxylate . Similarly, 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives were synthesized via a multi-step reaction that included the Vilsmeier-Haack reaction . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various computational methods. For example, the molecular structure and spectroscopic data of a related pyrazole derivative were obtained using DFT calculations, which provided insights into the bond lengths, angles, and intramolecular charge transfer . Another study reported the crystal structure of a pyrazole derivative, revealing the planarity of certain ring systems and the perpendicular orientation of substituent groups . These analyses are crucial for understanding the three-dimensional conformation of the compound and its potential interactions with biological targets.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be influenced by the substituents attached to the core structure. Schiff bases derived from pyrazole aldehydes have been synthesized and shown to exhibit antimicrobial activity . The presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity in chemical reactions, such as nucleophilic or electrophilic attacks, which is essential for its biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are determined by their molecular structure. The lipophilicity, as indicated by the predicted log D, can influence the compound's bioavailability and metabolic stability . The molecular electrostatic potential, HOMO-LUMO gap, and other quantum chemical parameters provide insights into the electronic properties of the molecule, which are relevant for its reactivity and potential as a lead compound in drug discovery . Additionally, the crystal packing and hydrogen bonding patterns observed in the solid-state structures of related compounds can inform the design of derivatives with improved solubility and stability .
Applications De Recherche Scientifique
Structural Analysis and Conformation
- Compounds structurally related to [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate, such as various substituted pyrazolines, have been studied for their crystal structures and molecular conformations. These studies reveal insights into the conformational properties of the pyrazole ring and intermolecular interactions, which are crucial for understanding the compound's behavior in different environments (Chopra, Mohan, Vishalakshi, & Row, 2007).
Antibacterial Activity
- Related compounds, like 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles, have been synthesized and shown to exhibit significant antibacterial activity. This indicates potential applications of [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate in the development of new antibacterial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Synthesis and Structural Characterization
- Studies on the synthesis and structural characterization of closely related compounds, such as isostructural thiazoles, provide insights into the synthetic pathways that could be applicable for [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate. These studies are important for understanding the chemical properties and potential applications of the compound (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Potential in Cancer Treatment
- Compounds with structural similarities to [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate have been studied as inhibitors of Aurora kinase, indicating potential applications in cancer treatment. These findings highlight the possibility of [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate being used in oncology research (ヘンリー,ジェームズ, 2006).
In Vitro Antimicrobial Activity
- Related compounds have been synthesized and evaluated for their in vitro antimicrobial activity. This suggests potential research applications of [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate in the development of new antimicrobial agents (Mistry, Desai, & Desai, 2016).
Crystal Structure Determination
- The determination of crystal structures of similar compounds provides valuable insights into the molecular arrangement, which is key for understanding the physical and chemical properties of [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate. Such studies are fundamental in the development of new materials or drugs (Bonacorso et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
[5-(4-fluorophenoxy)-1-methyl-3-phenylpyrazol-4-yl]methyl 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O3/c1-28-23(31-18-13-11-17(26)12-14-18)20(22(27-28)16-7-3-2-4-8-16)15-30-24(29)19-9-5-6-10-21(19)25/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDKIPMLKLGYKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3Cl)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


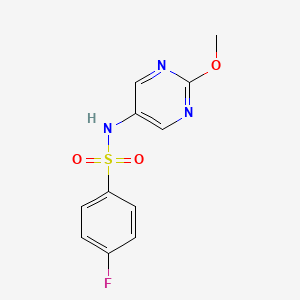
![N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide](/img/structure/B3014513.png)
![Benzyl 2-[4,7,8-trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3014515.png)
![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3014516.png)
![3-((2,5-dimethylphenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B3014517.png)

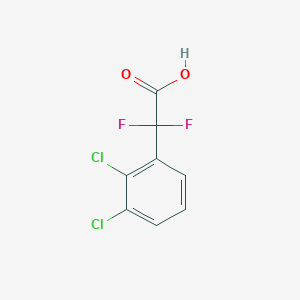
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide](/img/structure/B3014523.png)
![5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B3014524.png)
